
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane, also known as BTFMC, is a cyclopropane-based compound that has gained significant attention in recent years due to its potential applications in scientific research. BTFMC is a highly reactive compound that can be synthesized through various methods and has been shown to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Cyclopropane Derivatives in Synthesis and Biology
Cyclopropane Applications : Cyclopropane and its derivatives have been extensively studied for their unique chemical properties and applications in synthesis. The high ring strain of cyclopropane facilitates unique reactions, making these compounds valuable in synthetic organic chemistry. For example, the [2+1]-type cyclopropanation reactions are crucial for modifying biologically active products and have significant implications in drug development and organic synthesis (Kamimura, 2014).
Modification of Pharmacological Activities : Cyclopropane-containing analogs of pharmacologically active compounds have been reviewed for their impact on modifying the level of pharmacological activity. The cyclopropane fragment can impose conformational rigidity on molecules and increase metabolic stability, extending the therapeutic action scope (Novakov et al., 2018).
Xenobiotics Metabolism and Toxicity Studies : The metabolism, genotoxicity, and carcinogenicity of various xenobiotics have been investigated using Cyp2e1(-/-) mice, highlighting the role of cyclopropane derivatives in understanding the metabolic and molecular basis of toxicity. This research provides insights into the enzymatic mechanisms of action for compounds like cyclopropane derivatives in biological systems (Ghanayem & Hoffler, 2007).
Degradation and Stability of Cyclopropane Derivatives : A study focused on the degradation processes of nitisinone (a cyclohexanedione derivative) offers insights into the stability of cyclopropane-related compounds under various conditions, revealing degradation pathways and the stability of by-products. This research is crucial for understanding the environmental and biological fate of such compounds (Barchańska et al., 2019).
properties
IUPAC Name |
1-(2-bromoethyl)-1-(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-4-3-5(1-2-5)6(8,9)10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVTZCAKSVZLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

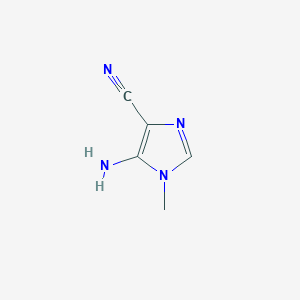

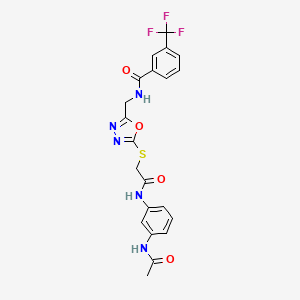
![1-(3,5-dimethylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925333.png)
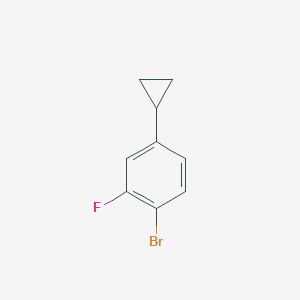
![N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2925336.png)
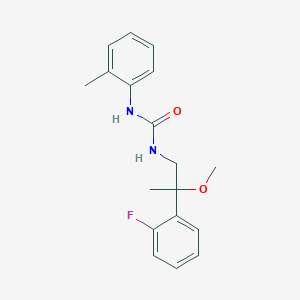
![4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2925339.png)
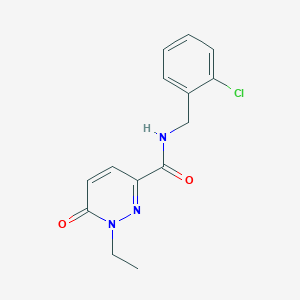
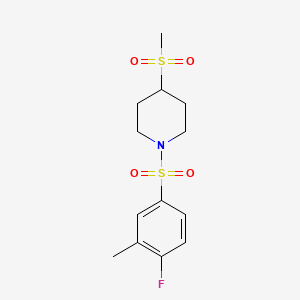
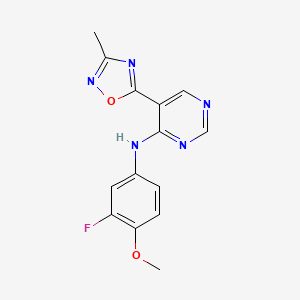
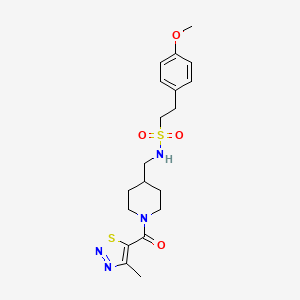
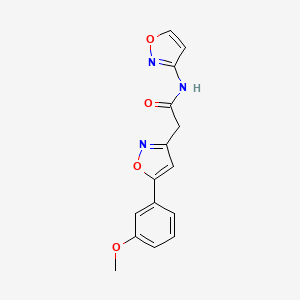
![N-(4-chloro-2-fluorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925351.png)